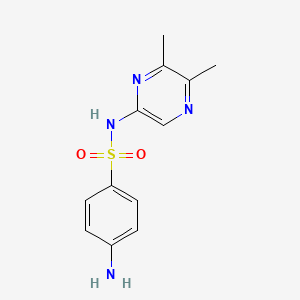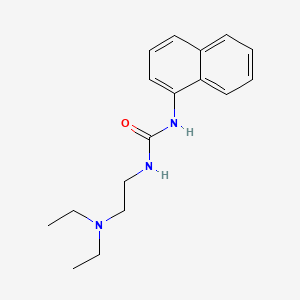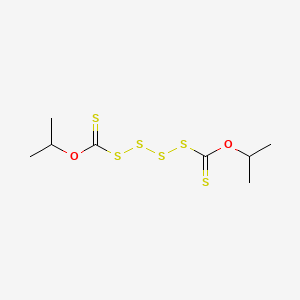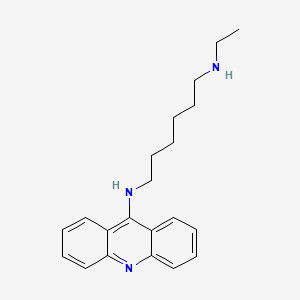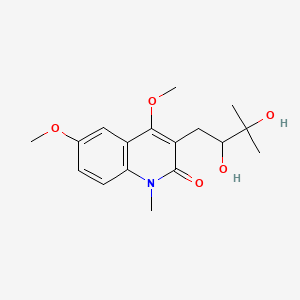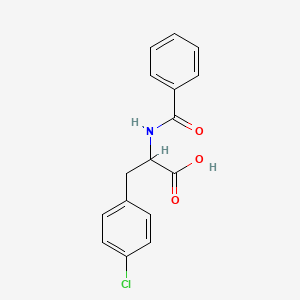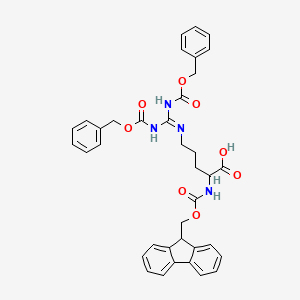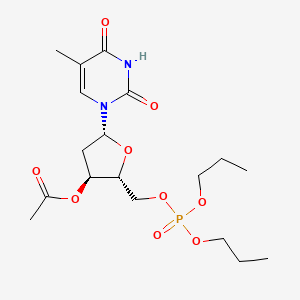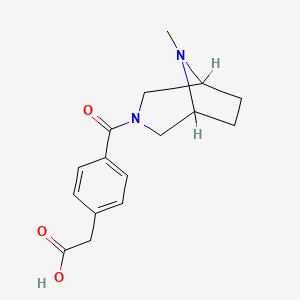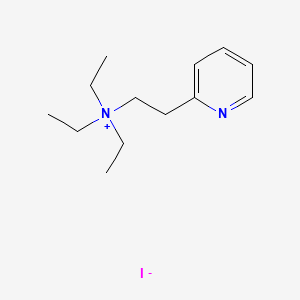
Triethyl(2-(2-pyridyl)ethyl)ammonium iodide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Triethyl(2-(2-pyridyl)ethyl)ammonium iodide is a quaternary ammonium compound that features a pyridyl group attached to an ethyl chain, which is further connected to a triethylammonium group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Triethyl(2-(2-pyridyl)ethyl)ammonium iodide typically involves the reaction of 2-(2-pyridyl)ethylamine with triethylamine and an alkylating agent such as ethyl iodide. The reaction is usually carried out in an organic solvent like acetonitrile or ethanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes that allow for better control over reaction conditions and higher yields. The use of automated systems and reactors can also enhance the efficiency and scalability of the production process.
化学反应分析
Types of Reactions
Triethyl(2-(2-pyridyl)ethyl)ammonium iodide can undergo various types of chemical reactions, including:
Substitution Reactions: The iodide ion can be replaced by other nucleophiles such as halides, cyanides, or thiolates.
Oxidation and Reduction Reactions: The pyridyl group can participate in redox reactions, leading to the formation of pyridine N-oxides or reduced pyridines.
Coupling Reactions: The compound can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium halides, potassium cyanide, and thiols. These reactions are typically carried out in polar solvents like water or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used under mild conditions.
Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling reactions, often in the presence of a base like potassium carbonate.
Major Products Formed
Substitution Reactions: Products include various substituted ammonium salts.
Oxidation Reactions: Products include pyridine N-oxides.
Coupling Reactions: Products include biaryl and heterobiaryl compounds.
科学研究应用
Triethyl(2-(2-pyridyl)ethyl)ammonium iodide has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating reactions between organic and aqueous phases.
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials, including ionic liquids and catalysts.
作用机制
The mechanism of action of Triethyl(2-(2-pyridyl)ethyl)ammonium iodide involves its ability to act as a phase-transfer catalyst, facilitating the transfer of reactants between different phases. The quaternary ammonium group enhances the solubility of the compound in both organic and aqueous solvents, allowing it to mediate reactions efficiently. The pyridyl group can also participate in coordination chemistry, forming complexes with metal ions and influencing reaction pathways.
相似化合物的比较
Similar Compounds
Tetraethylammonium iodide: A quaternary ammonium compound with similar phase-transfer catalytic properties but lacks the pyridyl group.
Pyridinium iodide: Contains a pyridyl group but lacks the triethylammonium moiety, resulting in different solubility and reactivity profiles.
Triethylammonium bromide: Similar structure but with a bromide ion instead of iodide, leading to different reactivity in substitution reactions.
Uniqueness
Triethyl(2-(2-pyridyl)ethyl)ammonium iodide is unique due to the presence of both the pyridyl group and the triethylammonium moiety. This combination allows it to participate in a wider range of chemical reactions and enhances its solubility in various solvents, making it a versatile compound in both research and industrial applications.
属性
CAS 编号 |
6893-33-0 |
|---|---|
分子式 |
C13H23IN2 |
分子量 |
334.24 g/mol |
IUPAC 名称 |
triethyl(2-pyridin-2-ylethyl)azanium;iodide |
InChI |
InChI=1S/C13H23N2.HI/c1-4-15(5-2,6-3)12-10-13-9-7-8-11-14-13;/h7-9,11H,4-6,10,12H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
KDWYRENFOSSLEZ-UHFFFAOYSA-M |
规范 SMILES |
CC[N+](CC)(CC)CCC1=CC=CC=N1.[I-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





